1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)-
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Overview
Description
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, dimethylamino groups, and a pentenone backbone. The (E)-configuration indicates the specific geometric isomer of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- typically involves multi-step organic reactions. The process may start with the preparation of the methoxyphenyl derivative, followed by the introduction of the pentenone moiety through aldol condensation or similar reactions. The dimethylamino groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its unique biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-hydroxyphenyl)-, dihydrochloride, (E)-: Similar structure but with a hydroxy group instead of a methoxy group.
1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-chlorophenyl)-, dihydrochloride, (E)-: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The unique combination of functional groups in 1-Penten-3-one, 5-(dimethylamino)-4-((dimethylamino)methyl)-1-(4-methoxyphenyl)-, dihydrochloride, (E)- imparts distinct chemical and biological properties. The methoxy group enhances its solubility and stability, while the dimethylamino groups contribute to its reactivity and potential biological activity.
Properties
CAS No. |
97241-88-8 |
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Molecular Formula |
C17H28Cl2N2O2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
(E)-5-(dimethylamino)-4-[(dimethylamino)methyl]-1-(4-methoxyphenyl)pent-1-en-3-one;dihydrochloride |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-18(2)12-15(13-19(3)4)17(20)11-8-14-6-9-16(21-5)10-7-14;;/h6-11,15H,12-13H2,1-5H3;2*1H/b11-8+;; |
InChI Key |
AIVIWHHFWUTRLW-OHENRDTHSA-N |
Isomeric SMILES |
CN(C)CC(CN(C)C)C(=O)/C=C/C1=CC=C(C=C1)OC.Cl.Cl |
Canonical SMILES |
CN(C)CC(CN(C)C)C(=O)C=CC1=CC=C(C=C1)OC.Cl.Cl |
Origin of Product |
United States |
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